molecular formula C26H37NO3 B15418591 2-Cyclohexyl-6-{[6-(piperidin-1-yl)hexyl]oxy}-4H-1-benzopyran-4-one CAS No. 139652-03-2

2-Cyclohexyl-6-{[6-(piperidin-1-yl)hexyl]oxy}-4H-1-benzopyran-4-one

Cat. No.: B15418591
CAS No.: 139652-03-2
M. Wt: 411.6 g/mol
InChI Key: PINMZOXVOLYEEJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-{[6-(piperidin-1-yl)hexyl]oxy}-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C26H37NO3 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
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Biological Activity

2-Cyclohexyl-6-{[6-(piperidin-1-yl)hexyl]oxy}-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H36N2O2\text{C}_{23}\text{H}_{36}\text{N}_2\text{O}_2

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study involving benzamide derivatives showed that certain structural modifications led to enhanced activity against various cancer cell lines, suggesting a potential pathway for the development of anticancer agents based on this compound's structure .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of benzopyran derivatives. For instance, compounds with similar piperidine and cyclohexyl moieties have demonstrated the ability to inhibit dopamine uptake, which is significant in the context of neurodegenerative diseases such as Parkinson's disease . This suggests that this compound may have similar protective effects on neuronal cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Benzamide Derivatives Demonstrated significant antitumor activity in vitro against multiple cancer cell lines .
Dopamine Uptake Inhibition Compounds with piperidine structures inhibited dopamine uptake, indicating potential in treating neurodegenerative diseases .
Oxidative Stress Protection Related compounds exhibited antioxidant properties, suggesting a protective role against cellular damage.

Properties

CAS No.

139652-03-2

Molecular Formula

C26H37NO3

Molecular Weight

411.6 g/mol

IUPAC Name

2-cyclohexyl-6-(6-piperidin-1-ylhexoxy)chromen-4-one

InChI

InChI=1S/C26H37NO3/c28-24-20-26(21-11-5-3-6-12-21)30-25-14-13-22(19-23(24)25)29-18-10-2-1-7-15-27-16-8-4-9-17-27/h13-14,19-21H,1-12,15-18H2

InChI Key

PINMZOXVOLYEEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCCCCCCN4CCCCC4

Origin of Product

United States

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